5-bromo-2-chloro-N-(2-hydroxy-2-phenylpropyl)benzamide
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Overview
Description
5-bromo-2-chloro-N-(2-hydroxy-2-phenylpropyl)benzamide is a compound that belongs to the class of benzamides. Benzamides are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and analgesic properties
Mechanism of Action
Target of Action
The compound “5-bromo-2-chloro-N-(2-hydroxy-2-phenylpropyl)benzamide” could potentially interact with various biological targets due to its structural features. For instance, benzamide derivatives are known to interact with multiple receptors .
Mode of Action
The interaction of “this compound” with its targets could involve various mechanisms, such as free radical reactions or nucleophilic substitution .
Biochemical Pathways
The compound could potentially affect various biochemical pathways, depending on its specific targets. For instance, indole derivatives, which share some structural similarities with this compound, have been found to possess diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-chloro-N-(2-hydroxy-2-phenylpropyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 5-bromo-2-chlorobenzoic acid and 2-hydroxy-2-phenylpropylamine.
Formation of Benzamide: The carboxylic acid group of 5-bromo-2-chlorobenzoic acid is activated using a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-bromo-2-chloro-N-(2-hydroxy-2-phenylpropyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group, and the benzamide can be reduced to the corresponding amine.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate.
Oxidation: Oxidizing agents like PCC (pyridinium chlorochromate) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products
Substitution: Products with different substituents on the benzene ring.
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Scientific Research Applications
5-bromo-2-chloro-N-(2-hydroxy-2-phenylpropyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in developing new pharmaceuticals with enhanced biological activity.
Industry: Utilized in the production of specialty chemicals and intermediates for various applications.
Comparison with Similar Compounds
Similar Compounds
5-bromo-2-chlorobenzoic acid: A precursor in the synthesis of 5-bromo-2-chloro-N-(2-hydroxy-2-phenylpropyl)benzamide.
2-hydroxy-2-phenylpropylamine: Another precursor used in the synthesis.
Other Benzamides: Compounds like 5-bromo-2-hydroxybenzamide share similar structural features and biological activities.
Uniqueness
This compound is unique due to its specific substitution pattern on the benzene ring and the presence of both hydroxyl and amide functional groups. These features contribute to its distinct chemical reactivity and potential biological activity, making it a valuable compound for further research and development .
Properties
IUPAC Name |
5-bromo-2-chloro-N-(2-hydroxy-2-phenylpropyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrClNO2/c1-16(21,11-5-3-2-4-6-11)10-19-15(20)13-9-12(17)7-8-14(13)18/h2-9,21H,10H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUHHHUIVNUEBMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=C(C=CC(=C1)Br)Cl)(C2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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